molecular formula C18H17FN2O2 B6539174 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamide CAS No. 1060246-95-8

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamide

Cat. No.: B6539174
CAS No.: 1060246-95-8
M. Wt: 312.3 g/mol
InChI Key: DICGCOMBNUBVIN-UHFFFAOYSA-N
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Description

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamide is a benzamide derivative featuring a 2-fluorobenzamide core linked to a phenyl ring substituted with a cyclopropylcarbamoyl-methyl group. The cyclopropyl group confers rigidity and metabolic resistance, making this compound distinct in applications ranging from medicinal chemistry to agrochemicals.

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-16-4-2-1-3-15(16)18(23)21-14-7-5-12(6-8-14)11-17(22)20-13-9-10-13/h1-8,13H,9-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICGCOMBNUBVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes scaling up the Suzuki–Miyaura coupling reaction and ensuring the availability of high-purity starting materials and reagents .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl Substitutions

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-fluorobenzamide

  • Key Differences :
    • Replaces the cyclopropylcarbamoyl-methyl group with a benzyl(methyl)sulfamoyl moiety.
    • The sulfamoyl group (-SO₂NH-) introduces higher polarity and hydrogen-bonding capacity compared to the carbamoyl (-CONH-) group in the target compound.
  • Implications: Enhanced solubility in aqueous media due to sulfonamide polarity. Potential differences in target binding due to steric bulk from the benzyl group.

Benzamide Derivatives with Heterocyclic Cores

5-chloranyl-2-methoxy-N-[5-[2-[(3-methylphenyl)amino]-2-oxidanylidene-ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

  • Key Differences :
    • Incorporates a thiadiazole ring and methoxy substituent, diverging from the fluorobenzamide core.
    • The thiadiazole moiety may enhance π-stacking interactions in biological targets.
  • Implications :
    • Broader pharmacological applications (e.g., antimicrobial or kinase inhibition) due to heterocyclic diversity.
    • Reduced metabolic stability compared to the cyclopropyl group in the target compound.

Cyclopropylcarbamoyl-Containing Compounds

2-(Cyclopropylcarbamoyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-3-carboxylic acid (Compound 261)

  • Key Differences :
    • Features a pyrrole-carboxylic acid backbone instead of a benzamide.
    • A pyridine-trifluoromethyl group introduces strong electron-withdrawing effects.
  • Implications: Potential for distinct binding profiles in enzyme inhibition (e.g., COX-2 or proteases). Lower lipophilicity compared to the fluorobenzamide core, affecting membrane permeability.

Cyprosulfamide (CAS No. 221667–31–8)

  • Key Differences: Contains a sulfamoyl linkage and is used as a herbicide safener.
  • Implications :
    • Agrochemistry applications rather than pharmaceutical uses.
    • Higher environmental persistence due to sulfamoyl stability.

Fluorinated Benzamide Analogues

4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Key Differences :
    • Substitutes the cyclopropyl group with a trifluoropropyl ether and bromine atom.
    • Multiple halogen atoms increase molecular weight and steric hindrance.
  • Implications :
    • Enhanced halogen bonding in target interactions (e.g., kinase ATP pockets).
    • Higher metabolic liability due to ester linkages.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-fluorobenzamide Cyprosulfamide Compound 261
Molecular Weight ~340 g/mol ~400 g/mol ~380 g/mol ~350 g/mol
LogP (Lipophilicity) ~2.8 ~1.5 (due to sulfamoyl) ~2.0 ~2.2
Hydrogen Bond Donors 2 3 2 3
Metabolic Stability High (cyclopropyl) Moderate (sulfonamide) High Moderate (pyrrole)

Biological Activity

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19FN2O2, with a molecular weight of approximately 320.36 g/mol. The compound features a cyclopropylcarbamoyl group and a fluorobenzamide moiety, which enhance its binding affinity and stability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. Key mechanisms include:

  • Inhibition or Activation : The compound may inhibit or activate target proteins, leading to various biological effects.
  • Binding Affinity : The cyclopropyl group improves hydrogen bonding with target sites, enhancing efficacy.

Overview of Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : It has been shown to inhibit pro-inflammatory cytokines.
  • Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, possibly through apoptosis induction.
  • Enzyme Inhibition : The compound selectively inhibits certain kinases involved in inflammatory pathways.

Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionTargeting specific kinases

Anti-inflammatory Study

In vitro studies demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

Anticancer Investigation

A study involving various cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. This suggests its role as a potential anticancer therapeutic, warranting further investigation into its mechanism of action.

Enzyme Interaction Analysis

Research on the compound's interaction with p38 MAP kinase revealed that it acts as a selective inhibitor. The binding affinity was confirmed through assays, demonstrating modulation of downstream signaling pathways involved in inflammation and cancer progression.

Comparative Analysis

When compared to similar compounds, such as N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide, this compound shows enhanced selectivity and potency due to structural differences in the fluorine substitution pattern.

Compound NameBinding AffinityBiological Activity
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamideModerateAnti-inflammatory
This compoundHighAnti-inflammatory, Anticancer

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